

Physical and chemical properties of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-Methoxy-3-methylphenyl)ethanone
Cat. No.:	B159142

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An In-depth Technical Guide to 1-(4-Methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(4-Methoxy-3-methylphenyl)ethanone**, a substituted acetophenone derivative. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and spectral properties.

Chemical Identity and Physical Properties

1-(4-Methoxy-3-methylphenyl)ethanone, also known as 3'-Methyl-4'-methoxyacetophenone or 4-Methoxy-3-methylacetophenone, is a white crystalline solid.^[1] It is soluble in organic solvents and insoluble in water.^[1] The fundamental identifiers and physical properties of this compound are summarized in the tables below.

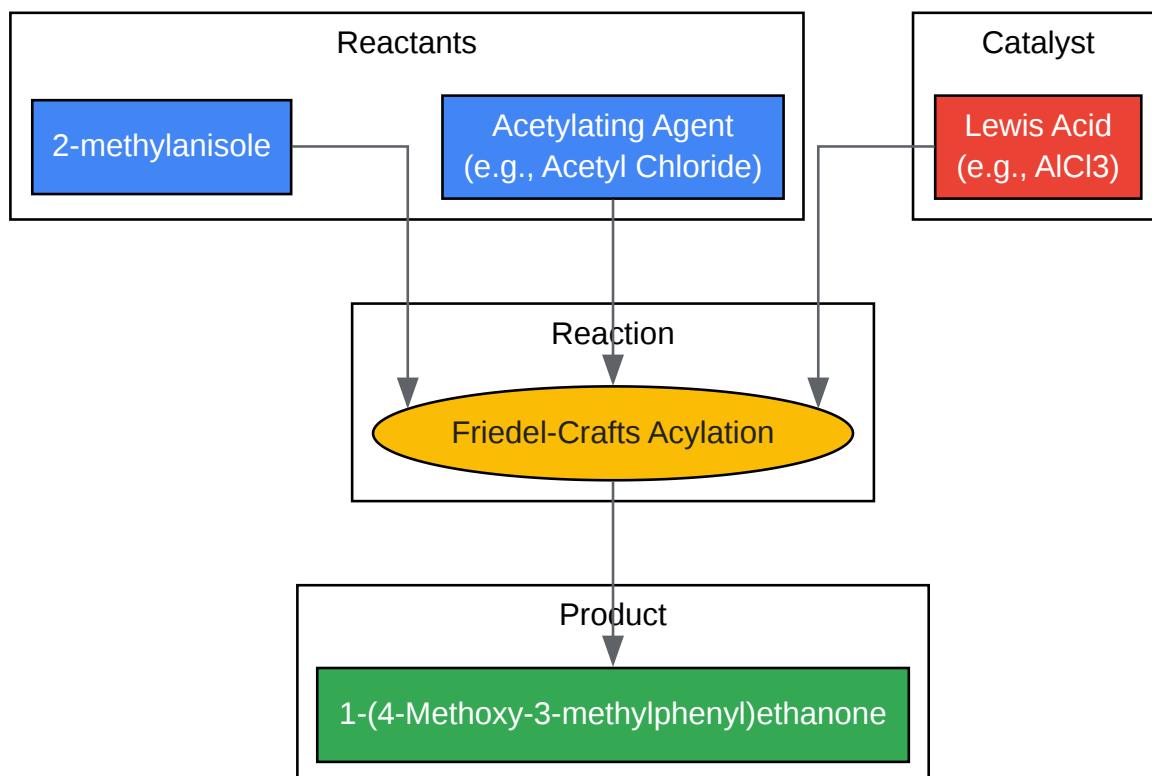
Identifier	Value	Source
IUPAC Name	1-(4-methoxy-3-methylphenyl)ethanone	PubChem[2]
CAS Number	10024-90-5	PubChem[2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	PubChem[2]
Molecular Weight	164.20 g/mol	PubChem[2]
InChI	InChI=1S/C10H12O2/c1-7-6-9(2)11)4-5-10(7)12-3/h4-6H,1-3H3	PubChem[2]
SMILES	CC1=C(C=CC(=C1)C(=O)C)O	PubChem[2]
Physical Property	Value	Source
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents; Insoluble in water	Biosynth[1]
XLogP3	2.5	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	2	PubChem[2]

Chemical Synthesis

The synthesis of **1-(4-Methoxy-3-methylphenyl)ethanone** can be achieved through several established organic chemistry methodologies. Common approaches include Friedel-Crafts acylation, methylation of a suitable acetophenone precursor, or direct methoxylation.[3]

General Synthesis Workflow

A potential synthetic route is the Friedel-Crafts acylation of 2-methylanisole. This process involves the reaction of 2-methylanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.



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Caption: Friedel-Crafts Acylation Synthesis Workflow.

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

This is a generalized protocol and requires optimization for specific laboratory conditions.

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane.

- **Addition of Reactants:** 2-methylanisole (1.0 equivalent) is dissolved in the same dry solvent and added to the flask. The mixture is cooled in an ice bath. Acetyl chloride (1.05 equivalents) is then added dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- **Workup:** The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield **1-(4-Methoxy-3-methylphenyl)ethanone**.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of **1-(4-Methoxy-3-methylphenyl)ethanone**. The following sections detail the expected spectral data based on its chemical structure and information available for analogous compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

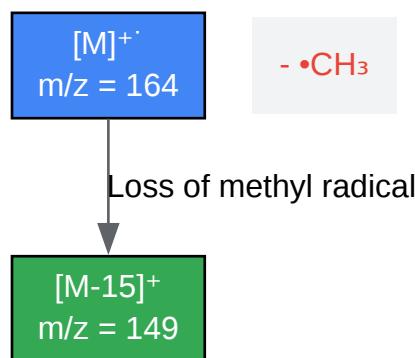
¹ H NMR (Proton NMR)	Expected Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	6.8 - 7.8	m	3H	Ar-H
Methoxy Protons	~3.9	s	3H	-OCH ₃
Acetyl Protons	~2.5	s	3H	-C(O)CH ₃
Methyl Protons	~2.2	s	3H	Ar-CH ₃

^{13}C NMR (Carbon NMR)	Expected Chemical Shift (ppm)	Assignment
Carbonyl Carbon	>195	$\text{C}=\text{O}$
Aromatic Carbons	110 - 160	$\text{Ar}-\text{C}$
Methoxy Carbon	~55	$-\text{OCH}_3$
Acetyl Carbon	25 - 30	$-\text{C}(\text{O})\text{CH}_3$
Methyl Carbon	15 - 20	$\text{Ar}-\text{CH}_3$

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

- Expected Molecular Ion (M^+): $\text{m/z} = 164.08$
- Key Fragmentation Pathways: The primary fragmentation is expected to be the loss of the methyl group from the acetyl moiety ($\text{M}-15$), resulting in a prominent peak at $\text{m/z} 149$. Further fragmentation of the aromatic ring structure may also be observed.



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Caption: Primary Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (Ketone)	1670 - 1690 (strong)
C-O (Aryl Ether)	1230 - 1270 (strong) and 1020 - 1075 (medium)
C-H (Aromatic)	3000 - 3100 (medium)
C-H (Aliphatic)	2850 - 3000 (medium)
C=C (Aromatic)	1500 - 1600 (medium)

Reactivity and Stability

1-(4-Methoxy-3-methylphenyl)ethanone exhibits reactivity typical of an aromatic ketone. The carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution, with the directing effects of the methoxy and methyl groups influencing the position of substitution. The compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **1-(4-Methoxy-3-methylphenyl)ethanone** is classified with the following hazards:

- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Potential Biological Activity

Preliminary research suggests that derivatives of **1-(4-Methoxy-3-methylphenyl)ethanone** may possess biological activities, including antimicrobial and antioxidant properties.[\[3\]](#) Further

investigation is required to fully elucidate the pharmacological potential of this compound and its role in any signaling pathways.

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References

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- 2. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(4-Methoxy-3-methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159142#physical-and-chemical-properties-of-1-4-methoxy-3-methylphenyl-ethanone>]

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